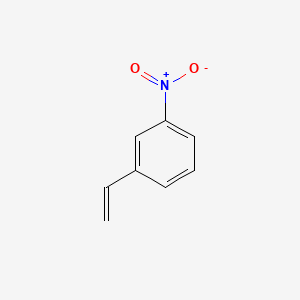

3-Nitrostyrene

Description

Historical Context and Discovery

The historical development of this compound synthesis methods reflects the broader evolution of organic chemistry methodologies throughout the twentieth century. Early synthetic approaches to aromatic nitrostyrenes, including this compound, relied primarily on traditional organic transformations that often required harsh reaction conditions and multi-step procedures. The initial synthesis of ortho-nitrostyrene, a closely related compound, was typically accomplished through decarboxylation of ortho-nitrocinnamic acid, dehydrobromination of 2-(ortho-nitrophenyl)ethyl bromide, or simultaneous decarboxylation and dehydrobromination of 3-bromo-3-(ortho-nitrophenyl)propionic acid. These methods, while functional, presented significant limitations in terms of efficiency and applicability to isotopically labeled compounds.

The breakthrough in this compound synthesis came in 1973 with the pioneering work published in the Australian Journal of Chemistry, which introduced a revolutionary Wittig reaction approach using aqueous formaldehyde. This innovative methodology represented the first reported instance of a Wittig reaction being conducted in an aqueous medium, marking a significant departure from traditional organic synthetic protocols. The researchers demonstrated that meta-nitrobenzylidenephosphorane, despite its instability and inability to be isolated, could successfully react with formalin and aqueous sodium carbonate to yield meta-nitrostyrene in ninety percent yield. This discovery not only simplified the synthetic procedure but also opened new possibilities for efficient preparation of various nitrostyrene derivatives.

The connection between this compound synthesis and the broader context of nitroaldol chemistry traces back to the Henry reaction, discovered in 1895 by Belgian chemist Louis Henry. The Henry reaction, which combines nitroalkanes with aldehydes or ketones in the presence of a base to form beta-nitro alcohols, provided the theoretical foundation for understanding the reactivity patterns that would later be exploited in nitrostyrene synthesis. This historical connection demonstrates how fundamental discoveries in organic chemistry continue to influence contemporary synthetic methodologies.

The development of nitryl iodide-mediated nitration techniques further expanded the synthetic toolkit available for this compound preparation. This methodology, initially reported by Birchenbath in 1932 and subsequently refined by Hassner and colleagues in 1964, offered a regioselective approach to styrene nitration. The technique involves in situ generation of nitryl iodide through the reaction of silver nitrite with iodine, followed by regioselective addition to styrene derivatives and subsequent base-catalyzed elimination to yield beta-nitrostyrenes.

Significance in Organic Chemistry and Industrial Applications

The significance of this compound in contemporary organic chemistry extends far beyond its historical synthetic methodologies, encompassing diverse applications in pharmaceutical synthesis, materials science, and emerging biotechnological applications. The compound serves as a crucial intermediate in the synthesis of various pharmaceutically relevant molecules, particularly in the preparation of substituted amphetamines and phenethylamines as described in synthetic chemistry literature. The versatility of this compound as a synthetic precursor stems from its dual functionality, containing both a nitro group and a vinyl group that can be selectively modified under appropriate reaction conditions.

Recent pharmaceutical research has identified this compound derivatives as potent agents in cancer treatment applications. Studies have demonstrated that selected nitrostyrene compounds exhibit significant activity against chronic lymphocytic leukemia cells, including those characterized by poor prognostic markers. These findings suggest that the nitrostyrene scaffold represents a promising lead structure for the development of novel anticancer therapeutics, highlighting the continued relevance of this compound class in modern drug discovery efforts.

The industrial applications of this compound extend into specialized chemical manufacturing, particularly in the production of slimicides and dye intermediates. The compound serves as a precursor for bromo-nitrostyrene synthesis, which is accomplished through treatment with bromine followed by partial dehydrohalogenation. This synthetic pathway demonstrates the utility of this compound in producing specialized industrial chemicals with specific antimicrobial properties.

In the realm of catalytic chemistry, this compound has emerged as a benchmark substrate for evaluating the performance of hydrogenation catalysts, particularly those designed for chemoselective transformations. The compound's dual reducible functionality makes it an ideal test substrate for assessing catalyst selectivity, as researchers can evaluate whether the catalyst preferentially reduces the nitro group to form 3-vinylaniline or the vinyl group to produce 3-ethylnitrobenzene. Advanced catalytic systems, including platinum-based catalysts supported on various metal oxides and single-atom catalysts, have been extensively studied using this compound as the model substrate.

The biotechnological applications of this compound derivatives have gained significant attention in recent antimicrobial research. Comprehensive studies have identified beta-nitrostyrene derivatives as potent quorum sensing inhibitors capable of disrupting biofilm formation in pathogenic bacteria. Specifically, research conducted on Serratia marcescens demonstrated that certain beta-nitrostyrene derivatives could reduce biofilm formation by seventy-nine percent while simultaneously decreasing virulence factor activity. These findings suggest potential applications in developing novel antimicrobial strategies that target bacterial communication systems rather than relying solely on traditional bactericidal mechanisms.

The polymerization behavior of this compound and related compounds has revealed additional dimensions of their chemical significance. Studies have shown that beta-nitrostyrene acts as a strong inhibitor of styrene polymerization, with millimolar concentrations leading to notable decreases in both polymerization rate and molecular weight of the resulting polymers. This inhibitory behavior, attributed to a mechanism involving nitrogen dioxide release, demonstrates the complex reactivity patterns exhibited by nitrostyrene compounds and their potential impact on polymer chemistry applications.

Table 1: Physical and Chemical Properties of this compound

Table 2: Synthetic Methodologies for this compound Preparation

The continued research interest in this compound and its derivatives reflects the compound's enduring significance in multiple areas of chemical science. From its historical origins in classical organic synthesis to its contemporary applications in advanced catalysis and biotechnology, this compound exemplifies how fundamental chemical compounds can maintain relevance across evolving scientific disciplines. The ongoing development of new synthetic methodologies, catalytic applications, and biological activities associated with this compound ensures its continued importance in future chemical research and industrial applications.

Propriétés

IUPAC Name |

1-ethenyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-2-7-4-3-5-8(6-7)9(10)11/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZVQXIUVGKCBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70207322 | |

| Record name | 3-Nitrostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

586-39-0 | |

| Record name | 3-Nitrostyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=586-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitrostyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitrostyrene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66550 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Nitrostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitrostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mécanisme D'action

Target of Action

It has been suggested that 3-nitrostyrene may target certain types of cancer cells, such as those found in burkitt’s lymphoma .

Biochemical Pathways

this compound may affect various biochemical pathways. For instance, it has been implicated in the PI3K/AKT and STAT3 pathways in esophageal cancer . Additionally, it has been used in denitrative cross-couplings, a process that forms new bonds between the styryl part of nitrostyrene and a cross-coupling partner, yielding a functionalized alkene .

Pharmacokinetics

Its physical properties such as its molecular weight (14915), density (107 g/mL at 25 °C), and melting point (-5 °C) suggest that it may have certain pharmacokinetic characteristics .

Result of Action

It has been suggested that the compound may have anti-cancer properties . For example, a β-nitrostyrene derivative, CYT-Rx20, has been shown to inhibit esophageal tumor growth and metastasis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C . Furthermore, its reactivity can be affected by the presence of other substances, such as in the case of chemoselective hydrogenation over a Pt/FeOx pseudo-single-atom-catalyst .

Analyse Biochimique

Biochemical Properties

3-Nitrostyrene has been found to interact with various biomolecules. For instance, it has been shown to induce apoptosis in chronic lymphocytic leukemia (CLL) cells. The pro-apoptotic effects of this compound were found to be reactive oxygen species and caspase-dependent.

Cellular Effects

This compound has demonstrated potent activity in CLL cells, including those with poor prognostic markers. It has been shown to exhibit synergistic augmentation of apoptosis when combined with the phosphatidylinositol 3-kinase inhibitor idelalisib.

Molecular Mechanism

The molecular mechanism of this compound involves inducing apoptosis in CLL cells through a reactive oxygen species and caspase-dependent pathway. It has also been shown to exhibit potent toxicity in ex vivo CLL cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the addition of Co to this compound decreased the rate of hydrogenation but enhanced the selectivity to AS, being 92% at nearly 100% conversion over an optimized catalyst.

Metabolic Pathways

It has been suggested that nitrostyrene compounds, including this compound, could be involved in the hydrogenation reaction of substrates with two reducible functional groups.

Transport and Distribution

It is known that the compound is a liquid at room temperature with a density of 1.07 g/mL at 25 °C.

Activité Biologique

3-Nitrostyrene, a compound belonging to the β-nitrostyrene family, has garnered attention in recent years due to its diverse biological activities. This article explores its antibacterial, antifungal, and anticancer properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group () attached to a styrene backbone. This structure is significant as it influences the compound's reactivity and biological activity. The following table summarizes key physicochemical properties of this compound:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇N₁O₂ |

| Molecular Weight | 151.15 g/mol |

| Boiling Point | 220 °C |

| Melting Point | 20 °C |

| Solubility in Water | Low |

Antibacterial Activity

Research indicates that β-nitrostyrene derivatives, including this compound, exhibit antibacterial properties. A study evaluated several derivatives against various bacterial strains, revealing that this compound showed lower antibacterial activity compared to its analogs, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Case Study: Antibacterial Efficacy

A multidisciplinary project synthesized a series of β-nitrostyrene derivatives and assessed their antibacterial activity through a structure-property-activity relationship (SPAR) approach. The results indicated a correlation between redox potentials and antibacterial activity, suggesting that modifications in the structure could enhance efficacy .

Antifungal Activity

In addition to antibacterial properties, this compound has demonstrated antifungal activity. A study highlighted its potential against Candida albicans, with minimum inhibitory concentration (MIC) values indicating effective antifungal action .

Table: Antifungal Activity of this compound Derivatives

| Compound | MIC (μg/mL) |

|---|---|

| This compound | 128 |

| 3,4-Dimethoxy-β-nitrostyrene | 64 |

Anticancer Activity

The anticancer effects of β-nitrostyrenes have been extensively studied. Research shows that compounds like CYT-Rx20 (a derivative of this compound) can suppress cell proliferation and induce apoptosis in colorectal cancer cells . The mechanisms behind these effects involve the inhibition of specific proteins related to cancer cell adhesion and migration.

The anticancer activity is attributed to the ability of β-nitrostyrenes to induce cytochrome c release from mitochondria, promoting apoptosis in cancer cells . Additionally, these compounds have been identified as potent inhibitors of human telomerase, which is crucial for cancer cell immortality .

Applications De Recherche Scientifique

Catalytic Applications

Selective Hydrogenation:

3-Nitrostyrene is frequently used as a substrate in selective hydrogenation reactions, where it can be converted to various valuable products such as 3-vinylaniline and ethylnitrobenzene. Recent studies have highlighted the effectiveness of different catalysts in these reactions:

- Photocatalytic Methods: Research has demonstrated that nanostructured catalysts like Cu₂WS₄ can achieve high conversion rates (99.9%) and selectivity (98.7%) for 3-vinylaniline under visible light conditions. This process utilizes Na₂S as a hole scavenger to enhance photocatalytic efficiency .

- Supported Catalysts: Co-promoted platinum catalysts supported on activated charcoal have shown enhanced selectivity towards aminostyrene when modifying the electron density of platinum through cobalt addition. This modification allows for better adsorption of this compound, leading to improved reaction outcomes .

- TiO₂ Photocatalysts: TiO₂-based photocatalysts have been investigated for their ability to selectively hydrogenate this compound to 3-vinylaniline with nearly 100% selectivity under UV light irradiation. The performance of these catalysts is significantly influenced by their calcination conditions, which affect their crystallinity and phase composition .

Medicinal Chemistry

Anti-inflammatory Properties:

Research has indicated that derivatives of nitrostyrene, such as 3,4-methylenedioxy-β-nitrostyrene, exhibit promising anti-inflammatory effects. In experimental models, these compounds have been shown to inhibit the NLRP3 inflammasome activation, which plays a critical role in inflammatory responses following burns. This inhibition leads to reduced neutrophil infiltration and accelerated wound healing .

Material Science

Synthesis of Polymers:

this compound serves as a precursor in the synthesis of various polymers and materials. Its vinyl group allows for polymerization reactions that can lead to the formation of functionalized polymers with specific properties suitable for applications in coatings, adhesives, and other materials.

Data Table: Summary of Research Findings

Case Studies

Case Study 1: Photocatalytic Hydrogenation

In a study focusing on the photocatalytic hydrogenation of this compound using TiO₂ catalysts, researchers optimized the calcination temperature and gas environment to enhance catalytic activity. The results indicated that specific conditions led to higher conversion rates and selectivity towards desired products without significant by-products .

Case Study 2: Anti-inflammatory Effects

A significant investigation into the medicinal properties of nitrostyrene derivatives revealed their potential in treating burn injuries by targeting inflammatory pathways. The study utilized a rat model to assess wound healing dynamics and demonstrated that treatment with specific nitrostyrene derivatives significantly improved healing outcomes by modulating immune responses .

Méthodes De Préparation

Henry Reaction Followed by Acid-Catalyzed Dehydration

The Henry reaction (nitroaldol reaction) between nitroalkanes and aldehydes, followed by dehydration, is the most widely documented method for synthesizing β-nitrostyrenes, including 3-nitrostyrene. This two-step process involves:

Henry Reaction Mechanism

The reaction begins with the base-catalyzed condensation of 3-nitrobenzaldehyde with nitroethane to form a β-nitro alcohol intermediate. Ammonium acetate is commonly employed as a mild base and catalyst in ethanol under reflux conditions. The mechanism proceeds via deprotonation of the nitroalkane, nucleophilic attack on the aldehyde, and subsequent proton transfer.

Dehydration to this compound

The β-nitro alcohol intermediate undergoes acid-catalyzed dehydration to yield this compound. Hydrochloric acid (HCl) is typically used at elevated temperatures (80–100°C) to facilitate water elimination. This step is critical for achieving high selectivity, as over-dehydration or side reactions may occur under harsh conditions.

Table 1: Optimized Conditions for this compound Synthesis via Henry-Dehydration

This method balances efficiency and scalability, though the yield is moderate due to competing side reactions such as polymerization of the alkene product.

Photochemical Single-Step Synthesis

A photochemical route for synthesizing β-nitrostyrene derivatives has been reported, enabling direct conversion of alkenes and nitro compounds under light irradiation. While mechanistic details remain partially elucidated, the process likely involves radical intermediates or photoinduced electron transfer. For this compound, irradiation of a mixture containing styrene derivatives and nitro precursors (e.g., nitroarenes) in a suitable solvent could promote C–N bond formation.

Comparative Analysis of Synthetic Routes

The Henry-Dehydration method remains the most practical approach for laboratory and industrial-scale synthesis due to its straightforward protocol and readily available reagents. In contrast, photochemical synthesis offers a greener alternative but lacks optimization for this compound specifically.

Catalytic Innovations

Recent advances in catalytic systems have focused on improving selectivity and reducing energy consumption. For instance:

- Bifunctional catalysts : Materials like phosphorous-modified activated charcoal (PAC) enhance substrate adsorption, potentially applicable to nitroaldol reactions.

- Non-noble metal catalysts : Manganese-doped C₂N frameworks show promise in mediating nitro group transformations, though their use in this compound synthesis remains unexplored.

Q & A

Q. How can machine learning enhance predictive modeling of this compound’s chemical behavior?

- Answer : Train models on curated datasets (e.g., reaction yields, catalyst properties) to predict optimal conditions for untested reactions. Feature engineering should include electronic descriptors (Hammett constants) and steric parameters. Validate models with leave-one-out cross-validation and experimental verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.